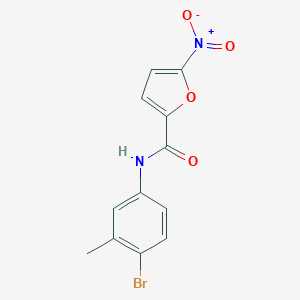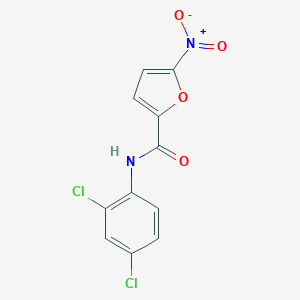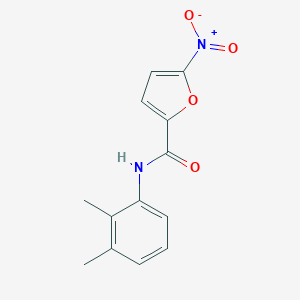![molecular formula C21H23N3O2 B251981 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has been extensively studied in the field of pharmacology. This compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University, and has since been used for scientific research purposes.
Wirkmechanismus
JWH-018 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, JWH-018 activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the physiological and psychological effects associated with cannabinoid use.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, reduced body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are similar to those produced by cannabis, although JWH-018 is generally considered to be more potent than natural cannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using JWH-018 in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, JWH-018 also has several limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving JWH-018. One area of interest is the development of novel compounds that target the cannabinoid receptor system with greater selectivity and potency. Additionally, researchers may explore the use of JWH-018 in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, further studies may be conducted to better understand the long-term effects of JWH-018 on the brain and body.
Synthesemethoden
The synthesis of JWH-018 involves several steps, including the reaction of 1H-indole-2-carboxylic acid with 3,4-dimethylbenzoyl chloride to form the intermediate compound, which is then reacted with propylamine to yield the final product. The overall yield of this process is relatively low, making JWH-018 a challenging compound to synthesize.
Wissenschaftliche Forschungsanwendungen
JWH-018 has been widely used in scientific research to study the cannabinoid receptor system. This compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabis. By studying the effects of JWH-018 on the CB1 receptor, researchers can better understand the mechanisms underlying the effects of cannabis.
Eigenschaften
Molekularformel |
C21H23N3O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[3-[(3,4-dimethylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-17(12-15(14)2)20(25)22-10-5-11-23-21(26)19-13-16-6-3-4-7-18(16)24-19/h3-4,6-9,12-13,24H,5,10-11H2,1-2H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
MEPHQBWRBNCHLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)


![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)